molecular formula C17H14ClIN2O2 B3033474 3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide CAS No. 1025756-87-9

3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide

Cat. No.: B3033474
CAS No.: 1025756-87-9
M. Wt: 440.7 g/mol
InChI Key: JBLIUSLHEPKEOK-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C17H14ClIN2O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Pharmacology of Related Naphthoquinones

Research into naphthoquinones, a class of compounds derived from naphthalene, has shown a variety of pharmacological activities. Although not directly related to the specific compound , studies on 7-Methyljuglone, a biologically active naphthoquinone, have reported antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This suggests potential research directions for related naphthalene derivatives, including 3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide in exploring similar bioactivities (Mbaveng & Kuete, 2014).

Environmental Impact of Polychlorinated Naphthalenes

Polychlorinated naphthalenes (PCNs), which share a structural resemblance to the compound due to the chlorinated naphthalene unit, have been studied for their environmental impact. PCNs are known for their toxicity and persistence in the environment, raising concerns about the ecological and health implications of related chlorinated naphthalene compounds. Such studies highlight the importance of understanding the environmental fate and impact of chlorinated naphthalene derivatives, including this compound (Domingo, 2004).

Genotoxic Potential of Naphthoquinone Derivatives

A review on the genotoxic potential of 1,4-Naphthoquinone, a compound structurally related to the chlorinated naphthalene derivative , provides insights into the possible genotoxicity of similar compounds. Although 1,4-Naphthoquinone does not induce gene mutations in bacteria or mammalian cells, it shows a clastogenic response in vitro. This suggests a potential area of research for the genotoxic effects of this compound and the importance of evaluating its safety profile (Fowler et al., 2018).

Potential Therapeutic Applications

Heterocyclic naphthalimides, structurally similar to the compound , have been extensively researched for their wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. This diverse spectrum of activities suggests potential therapeutic applications for this compound, warranting further research into its pharmacological properties (Gong et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-chloro-3-[(1-methylpyridin-1-ium-3-yl)methylamino]naphthalene-1,4-dione;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2.HI/c1-20-8-4-5-11(10-20)9-19-15-14(18)16(21)12-6-2-3-7-13(12)17(15)22;/h2-8,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIUSLHEPKEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
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3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
Reactant of Route 6
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide

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